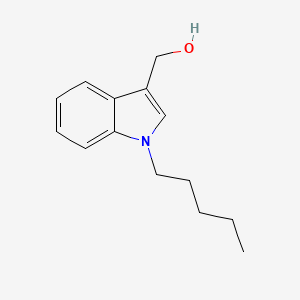![molecular formula C4H6ClF3OS B13078569 2-[(1-Chloro-2,2,2-trifluoroethyl)thio]ethanol](/img/structure/B13078569.png)
2-[(1-Chloro-2,2,2-trifluoroethyl)thio]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(1-Chloro-2,2,2-trifluoroethyl)thio]ethanol is an organosulfur compound with the molecular formula C(_4)H(_6)ClF(_3)OS. This compound is characterized by the presence of a chloro-trifluoroethyl group attached to a thioether, which is further connected to an ethanol moiety. It is primarily used in research settings, particularly in the fields of chemistry and biochemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Chloro-2,2,2-trifluoroethyl)thio]ethanol typically involves the reaction of 2,2,2-trifluoroethyl chloride with thiourea to form the corresponding thiol, which is then reacted with ethylene oxide to yield the final product. The reaction conditions generally include:
-
Step 1: Formation of Thiol
Reagents: 2,2,2-trifluoroethyl chloride, thiourea
Conditions: Reflux in ethanol or another suitable solvent
Product: 2,2,2-trifluoroethylthiol
-
Step 2: Formation of this compound
Reagents: 2,2,2-trifluoroethylthiol, ethylene oxide
Conditions: Room temperature, basic medium (e.g., NaOH)
Product: this compound
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and reaction conditions but utilizes industrial reactors and continuous flow systems to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(1-Chloro-2,2,2-trifluoroethyl)thio]ethanol can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The compound can be reduced to remove the chloro group, forming a simpler thioether.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; conditionsmild to moderate temperatures.
Substitution: Nucleophiles like amines, thiols; conditionsbasic or neutral medium.
Reduction: Reducing agents like lithium aluminum hydride; conditionsanhydrous solvents, low temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Substitution: Amino or thio-substituted derivatives
Reduction: Simplified thioethers
Wissenschaftliche Forschungsanwendungen
2-[(1-Chloro-2,2,2-trifluoroethyl)thio]ethanol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biochemistry: Utilized in the study of enzyme mechanisms and protein interactions due to its unique functional groups.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Employed in the synthesis of specialty chemicals and materials, including polymers and surfactants.
Wirkmechanismus
The mechanism of action of 2-[(1-Chloro-2,2,2-trifluoroethyl)thio]ethanol involves its interaction with various molecular targets, primarily through its functional groups. The chloro-trifluoroethyl group can participate in electrophilic reactions, while the thioether and ethanol moieties can engage in nucleophilic and hydrogen-bonding interactions. These properties make it a versatile compound in both chemical and biological contexts.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[(1-Bromo-2,2,2-trifluoroethyl)thio]ethanol
- 2-[(1-Iodo-2,2,2-trifluoroethyl)thio]ethanol
- 2-[(1-Chloro-2,2,2-trifluoroethyl)thio]methanol
Uniqueness
2-[(1-Chloro-2,2,2-trifluoroethyl)thio]ethanol is unique due to the presence of the chloro-trifluoroethyl group, which imparts distinct reactivity and stability compared to its bromo and iodo analogs. The ethanol moiety also provides additional functional versatility, making it suitable for a broader range of applications.
This compound’s unique combination of functional groups makes it a valuable tool in various fields of research and industry, offering distinct advantages over similar compounds.
Eigenschaften
Molekularformel |
C4H6ClF3OS |
|---|---|
Molekulargewicht |
194.60 g/mol |
IUPAC-Name |
2-(1-chloro-2,2,2-trifluoroethyl)sulfanylethanol |
InChI |
InChI=1S/C4H6ClF3OS/c5-3(4(6,7)8)10-2-1-9/h3,9H,1-2H2 |
InChI-Schlüssel |
GGHOLTWQSNDMNG-UHFFFAOYSA-N |
Kanonische SMILES |
C(CSC(C(F)(F)F)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


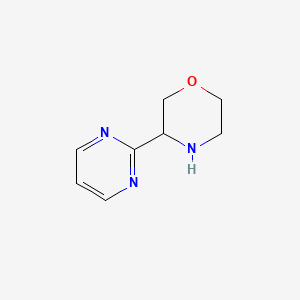
![1-Methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B13078492.png)
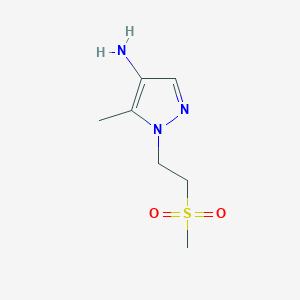
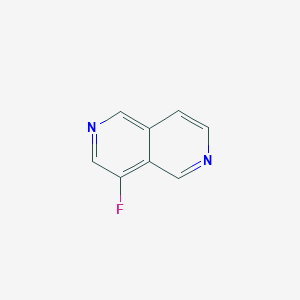

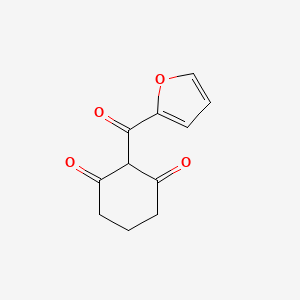
![3-Chloro-2-{[(3-methylbutan-2-yl)amino]methyl}phenol](/img/structure/B13078517.png)

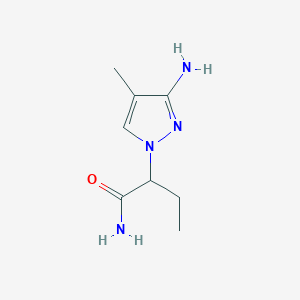
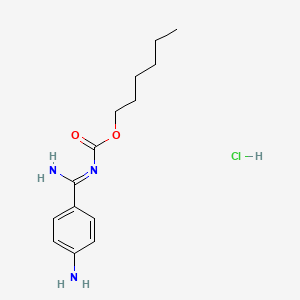


![tert-Butyl5,5-difluoro-1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B13078560.png)
